molecular formula C15H16ClN3O B11450210 N'-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide CAS No. 315226-12-1

N'-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11450210
CAS No.: 315226-12-1
M. Wt: 289.76 g/mol
InChI Key: TTWJCCKPTYVSKI-GZTJUZNOSA-N
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Description

“N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the chlorophenyl and pyrrole moieties suggests potential biological activity, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” typically involves the condensation of 2-chlorobenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydrazides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(2-Chlorophenyl)ethylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
  • N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-indol-2-yl)acetohydrazide
  • N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-3-yl)acetohydrazide

Uniqueness

The uniqueness of “N’-(1-(2-Chlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide” lies in its specific structural features, such as the combination of the chlorophenyl and pyrrole moieties. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

315226-12-1

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H16ClN3O/c1-11(13-7-3-4-8-14(13)16)17-18-15(20)10-12-6-5-9-19(12)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+

InChI Key

TTWJCCKPTYVSKI-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2Cl

Origin of Product

United States

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